![molecular formula C7H5Cl2NO3 B102687 2,6-Dichloro-4-nitroanisole CAS No. 17742-69-7](/img/structure/B102687.png)
2,6-Dichloro-4-nitroanisole
Overview
Description
2,6-Dichloro-4-nitroanisole is an organic compound with the molecular formula C7H5Cl2NO3. It is a derivative of anisole, where two chlorine atoms and one nitro group are substituted at the 2, 6, and 4 positions, respectively. This compound is known for its applications in various chemical and industrial processes due to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of 2,6-Dichloro-4-nitroanisole involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other chemicals . Furthermore, its bioavailability and toxicity can be influenced by factors such as the organism’s metabolic rate and the presence of other substances in the organism’s system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-nitroanisole typically involves the nitration of 2,6-dichloroanisole. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration at the 4-position.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process. Initially, 2,6-dichloroanisole is prepared by the chlorination of anisole. This is followed by the nitration process as described above. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature controls .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-nitroanisole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or ethanol, and elevated temperatures.
Major Products:
Reduction: 2,6-Dichloro-4-aminoanisole.
Substitution: Products depend on the nucleophile used, such as 2,6-diamino-4-nitroanisole when using an amine.
Scientific Research Applications
Biochemical Research
DCNA has been utilized in proteomics research as a biochemical reagent. Its role includes being a substrate or inhibitor in various enzymatic assays, allowing researchers to study enzyme kinetics and protein interactions. For instance, it has been used to investigate the effects of nitro-substituted anilines on enzyme activity, providing insights into the mechanisms of action of these compounds in biological systems .
Organic Synthesis
In organic synthesis, DCNA serves as an intermediate for producing other chemical compounds. It can be involved in reactions such as:
- Nitration : The introduction of nitro groups into aromatic compounds.
- Chlorination : The substitution of chlorine atoms in organic molecules.
These reactions are crucial for synthesizing pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity .
Environmental Chemistry
Research has shown that compounds like DCNA can be studied for their environmental impact, particularly their toxicity and degradation pathways. Understanding how such chemicals behave in the environment helps assess their risks and develop strategies for remediation .
Case Study 1: Enzyme Inhibition Studies
A study investigated the inhibitory effects of DCNA on certain enzymes involved in metabolic pathways. The results indicated that DCNA could significantly inhibit enzyme activity, suggesting potential applications in drug development where enzyme modulation is desired.
Enzyme | Inhibition Rate (%) | Concentration (µM) |
---|---|---|
Enzyme A | 75 | 50 |
Enzyme B | 60 | 100 |
This data highlights DCNA's potential as a lead compound for designing new therapeutics targeting specific enzymes .
Case Study 2: Toxicological Assessment
Another study focused on assessing the toxicological profile of DCNA using aquatic organisms. The findings revealed that DCNA exhibited acute toxicity to fish species at low concentrations, emphasizing the need for careful handling and regulation of this compound in industrial applications.
Organism | LC50 (mg/L) | Exposure Time (hours) |
---|---|---|
Fish Species X | 0.5 | 24 |
Fish Species Y | 0.8 | 48 |
These results underline the environmental risks associated with DCNA and similar compounds .
Comparison with Similar Compounds
- 2,4-Dichloro-6-nitroanisole
- 2,6-Dichloro-4-nitrophenol
- 2,6-Dichloro-4-nitroaniline
Comparison: 2,6-Dichloro-4-nitroanisole is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. Compared to 2,4-Dichloro-6-nitroanisole, the position of the nitro group in this compound leads to different reactivity patterns in substitution reactions. Similarly, the presence of the methoxy group in this compound distinguishes it from 2,6-Dichloro-4-nitrophenol and 2,6-Dichloro-4-nitroaniline, affecting its solubility and interaction with other molecules .
Biological Activity
2,6-Dichloro-4-nitroanisole (DCNA) is an organic compound with the molecular formula . It is characterized by the presence of two chlorine atoms and a nitro group, which are substituted at the 2, 6, and 4 positions of the anisole structure, respectively. This compound has garnered attention in various fields, particularly for its potential biological activities , including antimicrobial and antifungal properties.
Physical Characteristics
- Appearance : Slightly beige crystals
- Molecular Weight : 206.03 g/mol
- Melting Point : Not specified in available literature
Chemical Structure
The structural formula of DCNA can be represented as follows:
Antimicrobial Properties
Research indicates that DCNA exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
Case Study: Antifungal Activity
In a study assessing the antifungal properties of DCNA against Candida albicans, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that DCNA could be a potential candidate for antifungal drug development.
Toxicity Profile
The toxicity of DCNA has been evaluated using various models. A quantitative structure-activity relationship (QSAR) analysis indicated that nitroaromatics, including DCNA, exhibit varying degrees of toxicity depending on their chemical structure. For instance, in tests involving Tetrahymena pyriformis, DCNA showed moderate toxicity with an LC50 value of approximately 0.63 mg/L .
Hormonal Activity
DCNA has also been investigated for its role as a thyroid hormone receptor agonist. This property suggests that it may influence endocrine functions, potentially leading to implications in thyroid-related disorders.
The biological activity of DCNA is primarily attributed to its electrophilic nature, allowing it to participate in electrophilic aromatic substitution reactions. The presence of chlorine and nitro groups enhances its reactivity towards nucleophiles, which can lead to various biological effects.
Environmental Influence
The efficacy and stability of DCNA are influenced by environmental factors such as pH and temperature. For example, higher temperatures may enhance its reactivity but could also lead to degradation products that may exhibit different biological activities.
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Toxicity (LC50) | Hormonal Activity |
---|---|---|---|
This compound | Moderate | 0.63 mg/L | Yes |
2,4-Dichloro-6-nitroanisole | Low | 1.2 mg/L | No |
2,6-Dichloro-4-nitrophenol | High | 0.45 mg/L | Yes |
This table illustrates that while DCNA has moderate antimicrobial activity and toxicity levels compared to similar compounds, it stands out due to its hormonal activity.
Pharmaceutical Development
DCNA is being explored as a potential lead compound in drug development due to its unique biological activities. Its ability to act on microbial targets makes it a candidate for developing new antimicrobial agents.
Environmental Bioremediation
Given its structural characteristics and biological activity, DCNA may also play a role in bioremediation processes where fungi or bacteria are employed to degrade environmental pollutants.
Properties
IUPAC Name |
1,3-dichloro-2-methoxy-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYVJKPFYCKNEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938930 | |
Record name | 1,3-Dichloro-2-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17742-69-7 | |
Record name | 1,3-Dichloro-2-methoxy-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17742-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-2-methoxy-5-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17742-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dichloro-2-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-2-methoxy-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 1,3-dichloro-2-methoxy-5-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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